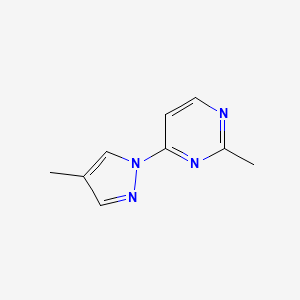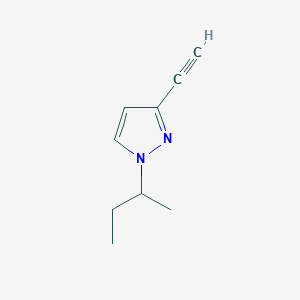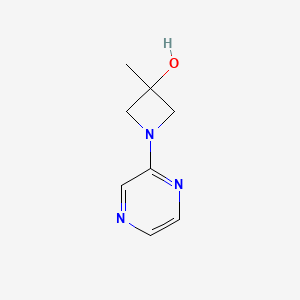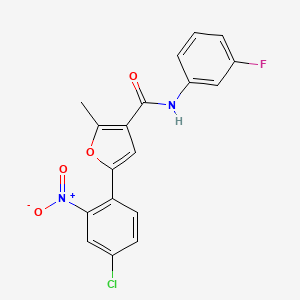![molecular formula C17H15N3O3S2 B2884879 N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide CAS No. 958587-54-7](/img/structure/B2884879.png)
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a thiophene group, and a pyrazole group . These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation and cyclization reactions . For example, pyrazoloquinolines can be synthesized from corresponding acids through condensation, hydrolysis, cyclization, and substitution reactions .Applications De Recherche Scientifique
Antimicrobial Activity
Thiophene derivatives have been reported to possess significant antimicrobial properties . They can inhibit the growth of various bacterial and fungal species, which makes them valuable in the development of new antimicrobial agents . This compound, with its thiophene moiety, could potentially be used to synthesize new drugs that combat resistant strains of bacteria and fungi.
Anti-inflammatory Properties
Compounds containing thiophene have been identified as having anti-inflammatory effects . This is particularly important in the treatment of chronic inflammatory diseases, such as arthritis . The compound could be explored for its efficacy in reducing inflammation and associated pain.
Anticancer Potential
The structural complexity of thiophene derivatives allows them to interact with various biological targets, which includes potential anticancer activity . They may work by inhibiting kinases or other enzymes involved in cell division and proliferation, making them candidates for cancer therapy research .
Kinase Inhibition
Kinases are enzymes that play a crucial role in signal transduction and are involved in various diseases. Thiophene derivatives have been shown to inhibit kinase activity, which could be beneficial in the treatment of diseases like cancer, where abnormal kinase activity is a hallmark .
Antioxidant Effects
Oxidative stress is implicated in many diseases, including neurodegenerative disorders. Thiophene compounds have demonstrated antioxidant properties , suggesting they could be used to develop treatments that protect cells from oxidative damage .
Estrogen Receptor Modulation
Some thiophene derivatives have been found to modulate estrogen receptors. This application is significant in the context of hormone-related diseases, such as breast cancer, where estrogen plays a key role in the disease’s progression .
Anti-anxiety and Anti-psychotic Uses
The compound’s structure suggests potential use in the treatment of mental health disorders. Thiophene derivatives have been used in drugs with anti-anxiety and anti-psychotic effects , which could be an area of exploration for this compound .
Material Science Applications
Beyond medicinal chemistry, thiophene and its derivatives have interesting applications in material science . Their conductive properties make them suitable for use in electronic devices, such as organic semiconductors and sensors .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-23-12-6-4-11(5-7-12)20-16(13-9-25(22)10-14(13)19-20)18-17(21)15-3-2-8-24-15/h2-8H,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMUPGDOTORAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2884796.png)



![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B2884805.png)
![3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole](/img/structure/B2884808.png)
![4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2884809.png)

![1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2884812.png)

![7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2884814.png)


